molecular formula C17H18BrN3O B1417551 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine CAS No. 1876755-44-0

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine

Cat. No.: B1417551
CAS No.: 1876755-44-0
M. Wt: 360.2 g/mol
InChI Key: BZWMCSKPGDBZLT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry. The presence of the bromopyridine and benzyl groups in its structure makes it a versatile molecule for various chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduced forms of the benzyl group or the pyridine ring.

Scientific Research Applications

1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe for studying biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromopyridine and benzyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Benzyl-4-(6-chloropyridine-2-carbonyl)piperazine
  • 1-Benzyl-4-(6-fluoropyridine-2-carbonyl)piperazine
  • 1-Benzyl-4-(6-iodopyridine-2-carbonyl)piperazine

Comparison:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-16-8-4-7-15(19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWMCSKPGDBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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